Product packaging for O-(5-Bromopentyl)-L-tyrosine HCl(Cat. No.:)

O-(5-Bromopentyl)-L-tyrosine HCl

Cat. No.: B12513387
M. Wt: 366.68 g/mol
InChI Key: PKRAASQCJMRJTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-(5-Bromopentyl)-L-tyrosine HCl is a chemically modified amino acid designed for research applications. It is built upon the L-tyrosine structure, a non-essential amino acid that is a known precursor for critical biochemicals such as catecholamines (e.g., norepinephrine and dopamine) and thyroid hormones . The addition of the 5-bromopentyl group to the tyrosine structure creates a versatile building block, particularly in synthetic and medicinal chemistry. This modification is analogous to strategies used in developing other bioactive compounds, such as L-benzyl tyrosine derivatives that have been synthesized and evaluated as potent inhibitors for metallo-β-lactamases (MBLs), enzymes responsible for antibiotic resistance . The bromoalkyl chain provides a reactive handle, allowing researchers to link this tyrosine derivative to other molecules or solid supports, facilitating the creation of novel chemical probes or potential enzyme inhibitors. The hydrochloride (HCl) salt form typically enhances the compound's stability and solubility in aqueous solutions, which is beneficial for experimental procedures. As a research compound, it is primarily of interest in investigating enzyme mechanisms, designing targeted inhibitors, and exploring structure-activity relationships (SAR) in drug discovery projects . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H21BrClNO3 B12513387 O-(5-Bromopentyl)-L-tyrosine HCl

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H21BrClNO3

Molecular Weight

366.68 g/mol

IUPAC Name

2-amino-3-[4-(5-bromopentoxy)phenyl]propanoic acid;hydrochloride

InChI

InChI=1S/C14H20BrNO3.ClH/c15-8-2-1-3-9-19-12-6-4-11(5-7-12)10-13(16)14(17)18;/h4-7,13H,1-3,8-10,16H2,(H,17,18);1H

InChI Key

PKRAASQCJMRJTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)OCCCCCBr.Cl

Origin of Product

United States

Advanced Synthetic Methodologies for O 5 Bromopentyl L Tyrosine Hcl and Its Protected Forms

Strategies for O-Alkylation of L-Tyrosine Hydroxyl Group

The key transformation in the synthesis of the target compound is the alkylation of the phenolic hydroxyl group of L-tyrosine. This reaction requires careful consideration of reagents and conditions to achieve the desired product with high yield and purity.

Nucleophilic Substitution Reactions with Dibromopentane

The primary method for introducing the 5-bromopentyl chain onto the tyrosine molecule is through a nucleophilic substitution reaction. In this process, the hydroxyl group of tyrosine acts as a nucleophile, attacking one of the electrophilic carbon atoms of 1,5-dibromopentane (B145557). This reaction is typically carried out under basic conditions to deprotonate the phenolic hydroxyl group, thereby increasing its nucleophilicity. google.com The use of a strong base, such as sodium hydroxide, in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO), facilitates this transformation. google.com

The reaction proceeds via an SN2 mechanism, where the phenoxide ion displaces a bromide ion from the dibromopentane. A potential side product of this reaction is the dialkylated tyrosine, where the amino group also undergoes alkylation. google.com To minimize this, it is crucial to employ protecting groups for the amino and carboxyl functionalities, as will be discussed in a subsequent section. Another potential byproduct is the ester of O-alkyltyrosine, which can be minimized by using a slight excess of tyrosine or by saponification with a dilute base before isolation. google.com

Considerations for Regioselectivity and Stereochemical Integrity

A significant challenge in the synthesis of O-substituted tyrosine derivatives is controlling regioselectivity. The tyrosine molecule possesses multiple nucleophilic sites, including the phenolic hydroxyl group, the α-amino group, and the carboxyl group. Alkylation should selectively occur at the phenolic oxygen. This is achieved through the strategic use of protecting groups that mask the reactivity of the amino and carboxyl groups. nih.gov

Furthermore, maintaining the stereochemical integrity of the chiral center at the α-carbon of L-tyrosine is paramount. The reaction conditions must be mild enough to prevent racemization. researchgate.net The use of appropriate protecting groups and controlled reaction temperatures helps preserve the desired L-configuration of the amino acid. researchgate.net Palladium-catalyzed allylic alkylation has also been explored for tyrosine modification, demonstrating the importance of catalyst control in achieving selectivity. nih.gov

Amino and Carboxyl Protecting Group Chemistry

To ensure the selective O-alkylation of L-tyrosine, the amino and carboxyl groups must be temporarily blocked using protecting groups. The choice of these groups is critical as they must be stable under the alkylation conditions and easily removable without affecting the newly formed ether linkage. wikipedia.org

N-α-Protection Strategies (e.g., Boc, Fmoc)

Commonly used protecting groups for the α-amino group of tyrosine are the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups. wikipedia.orgnih.govpeptide.com

The Boc group is typically introduced by reacting L-tyrosine with di-tert-butyl dicarbonate (B1257347) ((Boc)2O) under basic conditions. google.com This group is stable to a wide range of reaction conditions but can be readily removed by treatment with a strong acid, such as trifluoroacetic acid (TFA). libretexts.orgpeptide.com

Protecting GroupIntroduction ReagentCleavage Condition
Boc Di-tert-butyl dicarbonate ((Boc)2O)Strong acid (e.g., TFA)
Fmoc Fmoc-chlorideMild base (e.g., Piperidine)

Carboxyl Protection and Deprotection for Peptide Synthesis

The carboxyl group of L-tyrosine is often protected as an ester, for instance, a methyl or benzyl (B1604629) ester. libretexts.org These esters can be formed using standard esterification methods. libretexts.org Benzyl esters are particularly useful as they can be removed by catalytic hydrogenolysis, a mild method that does not affect most other functional groups. libretexts.org Alternatively, acid-labile esters like the diphenylmethyl ester can be used, which are cleaved by dilute solutions of hydrogen chloride or trifluoroacetic acid. rsc.org The selection of the carboxyl protecting group should be orthogonal to the amino protecting group, meaning that one can be removed without affecting the other. nih.gov

Purification and Analytical Verification of Research-Grade Compound

After the synthesis and deprotection steps, the crude O-(5-Bromopentyl)-L-tyrosine HCl must be purified to a high degree to be suitable for research purposes.

High-performance liquid chromatography (HPLC) is a powerful technique for both the purification and analytical verification of the final product. nih.gov A reversed-phase C18 column is often employed, with a mobile phase typically consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or ethanol. nih.gov The purity of the compound can be assessed by the presence of a single major peak in the chromatogram.

Further analytical verification is crucial to confirm the identity and structure of the synthesized compound. Techniques such as mass spectrometry (MS) are used to determine the molecular weight of the compound, confirming the successful incorporation of the 5-bromopentyl group. Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information, allowing for the confirmation of the connectivity of the atoms and the preservation of the stereochemistry.

For L-tyrosine and its derivatives, purification can also be achieved through methods like isoelectric crystallization, where the pH of the solution is adjusted to the isoelectric point of the amino acid, causing it to precipitate out of the solution. nih.gov Decolorization with activated carbon may also be employed to remove colored impurities. nih.gov

Analytical TechniquePurpose
HPLC Purification and purity assessment
Mass Spectrometry Molecular weight determination
NMR Spectroscopy Structural elucidation and stereochemistry confirmation

Chromatographic Techniques (e.g., HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) stands as a primary method for determining the purity of this compound. This technique separates the target compound from any starting materials, by-products, or other impurities.

In a typical HPLC analysis, a C18 reversed-phase column is employed. The mobile phase often consists of a gradient system of water and acetonitrile, both containing an additive like trifluoroacetic acid (TFA) to improve peak shape and resolution. For instance, a common method would involve a linear gradient from a higher concentration of water to a higher concentration of acetonitrile over a set period.

The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A purity level of ≥95% or even ≥98% is often required for research applications.

Table 1: Example HPLC Parameters for Purity Assessment

ParameterValue/Description
Instrument High-Performance Liquid Chromatography (HPLC) system
Column Reversed-phase C18, e.g., 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient e.g., 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm and 254 nm
Injection Volume 10 µL
Column Temperature 25 °C

Advanced Spectroscopic Characterization (e.g., high-field NMR, HRMS) for Structural Confirmation

Following synthesis, confirming the precise chemical structure of this compound is paramount. This is achieved through a combination of advanced spectroscopic techniques, primarily high-field Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide detailed information about the molecular framework of the compound. High-field instruments (e.g., 400 MHz or higher) are used to achieve better signal dispersion and resolution, allowing for unambiguous assignment of all protons and carbons.

For this compound, the ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons of the tyrosine ring, the protons of the pentyl chain, and the alpha-proton of the amino acid backbone. The chemical shifts and coupling patterns of the methylene (B1212753) protons adjacent to the oxygen and bromine atoms are particularly diagnostic.

Table 2: Expected ¹H NMR Chemical Shifts for this compound

ProtonsExpected Chemical Shift (δ, ppm)
Aromatic (Tyrosine ring)~6.9-7.2
-OCH₂-~4.0
-CH(NH₂)-~4.2
-CH₂Br~3.5
Methylene chain (-CH₂-)~1.5-2.0

High-Resolution Mass Spectrometry (HRMS)

HRMS is employed to determine the accurate mass of the molecule, which in turn confirms its elemental composition. Techniques like Electrospray Ionization (ESI) are commonly used to generate ions of the compound. The measured mass-to-charge ratio (m/z) is then compared to the theoretical value calculated for the protonated molecule [M+H]⁺. The high resolution of the instrument allows for mass measurements with a high degree of accuracy (typically within 5 ppm), providing strong evidence for the correct chemical formula.

Site-Specific Incorporation of this compound into Proteins

The ability to introduce this compound at specific positions within a protein is crucial for its application as a research tool. This is primarily achieved through two powerful methodologies: nonsense suppression in living cells and chemical synthesis on a solid support. caltech.eduluxembourg-bio.com

Nonsense Suppression Methodology in Eukaryotic and Prokaryotic Systems (e.g., Xenopus oocytes, E. coli)

A widely used method for incorporating unnatural amino acids (UAAs) like this compound into proteins within living organisms is nonsense suppression. caltech.edunih.gov This technique repurposes a "stop" codon, typically the amber codon (UAG), to encode for the UAA. nih.govscripps.edu This is accomplished by introducing a specially designed transfer RNA (tRNA), called a suppressor tRNA, that recognizes the UAG codon and is charged with the UAA. caltech.edu This process competes with the cell's natural release factors, which would normally terminate protein synthesis at the stop codon. nih.gov

This methodology has been successfully applied in various systems, from prokaryotes like Escherichia coli to eukaryotic systems such as Xenopus oocytes. caltech.edunih.gov The use of Xenopus oocytes has been particularly valuable for studying membrane proteins like ion channels and neuroreceptors. caltech.edu In E. coli, the most established method for genetic code expansion relies on the tyrosyl-tRNA synthetase (TyrRS) from Methanocaldococcus jannaschii and its corresponding suppressor tRNA. nih.gov The efficiency of UAA incorporation can be a challenge, but various strategies have been developed to improve it, including the use of yeast strains deficient in nonsense-mediated mRNA decay. nih.gov

The ability to incorporate UAAs into proteins in mammalian cells has also been developed, which is advantageous for studying mammalian proteins that may not fold correctly in prokaryotic systems. nih.gov This opens up possibilities for applications in cell biology and for producing proteins with novel properties for therapeutic purposes. nih.govfrontiersin.org

Central to the nonsense suppression methodology is the aminoacyl-tRNA synthetase (aaRS), the enzyme responsible for attaching the correct amino acid to its corresponding tRNA. melnikovlab.com For an unnatural amino acid to be incorporated, an engineered aaRS is required that specifically recognizes the UAA and not any of the 20 canonical amino acids. melnikovlab.comyoutube.com This specificity is crucial to maintain the fidelity of protein translation. scripps.edu

The development of such synthetases often involves a process of directed evolution, where a library of mutant aaRSs is generated and screened for the desired activity. nih.gov This process typically involves both positive and negative selection steps. youtube.com In positive selection, cells are engineered to survive only if the UAA is incorporated into a reporter protein. In negative selection, cells that can incorporate a natural amino acid are eliminated. youtube.com This dual-selection strategy ensures that the resulting aaRS is both active and highly specific for the UAA. nih.gov

The Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS) has been a common starting point for engineering new synthetases for tyrosine derivatives. nih.gov By mutating residues within the amino acid binding pocket of MjTyrRS, researchers have successfully created variants that accommodate a wide range of unnatural tyrosine analogs. nih.gov For instance, the crystal structure of MjTyrRS reveals that residues Tyr32 and Asp158 are key for L-tyrosine specificity, and mutating these can create space for larger derivatives. nih.gov

The engineered aminoacyl-tRNA synthetase and its corresponding tRNA must function as an "orthogonal pair." melnikovlab.com This means they work independently of the host cell's own tRNAs and synthetases, preventing cross-reactivity that could lead to the misincorporation of amino acids and be toxic to the cell. melnikovlab.comyoutube.com The tRNA in the orthogonal pair is also engineered, typically by modifying its anticodon to recognize a nonsense codon like UAG. scripps.eduyoutube.com

The orthogonality of the pair is a fundamental requirement for expanding the genetic code. melnikovlab.com Early research identified that only a small number of nucleotides in a tRNA structure, known as identity elements, are crucial for recognition by its cognate synthetase. melnikovlab.com By altering these identity elements, it's possible to create tRNAs that are no longer recognized by the host cell's synthetases but are specifically recognized by the engineered orthogonal synthetase. youtube.com

The combination of an orthogonal tRNA and an engineered, specific aaRS allows for the efficient and high-fidelity incorporation of unnatural amino acids into proteins in response to a reassigned codon. nih.govnih.gov This powerful technology has enabled the site-specific incorporation of over 170 different non-canonical amino acids into proteins in both prokaryotic and eukaryotic organisms. melnikovlab.com Recent advancements have even led to the development of multiple mutually orthogonal pairs, allowing for the simultaneous incorporation of up to three different unnatural amino acids into a single protein. nih.gov

Solid-Phase Peptide Synthesis (SPPS) for this compound Containing Peptides

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, allowing for the stepwise assembly of amino acids to create custom peptides. bachem.com This method is particularly well-suited for incorporating modified amino acids like this compound into a peptide sequence. luxembourg-bio.com In SPPS, the C-terminus of the first amino acid is anchored to an insoluble polymer resin, and subsequent amino acids are added one by one in a series of coupling, washing, and deprotection steps. bachem.com

Coupling Reagents and Strategies

The formation of the peptide bond between two amino acids is facilitated by coupling reagents. luxembourg-bio.com A variety of these reagents are available, each with its own advantages in terms of reaction speed, efficiency, and suppression of side reactions like racemization. luxembourg-bio.compeptide.com

Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. luxembourg-bio.comsigmaaldrich.com

Coupling Reagent ClassExamplesCharacteristics
Carbodiimides DCC (dicyclohexylcarbodiimide), DIC (diisopropylcarbodiimide)Commonly used, but can cause racemization. Often used with additives like HOBt (1-hydroxybenzotriazole) to minimize this. peptide.com
Phosphonium Salts PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), PyAOPHighly effective, especially for sterically hindered couplings. peptide.comsigmaaldrich.com
Aminium/Uronium Salts HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), COMUVery efficient with fast reaction times and low racemization. luxembourg-bio.comsigmaaldrich.com HATU is particularly effective due to the properties of its HOAt (1-hydroxy-7-azabenzotriazole) leaving group. sigmaaldrich.com

The choice of coupling reagent and strategy can be critical when working with modified amino acids. For instance, some reagents are better suited for coupling sterically hindered amino acids or for minimizing racemization of sensitive residues. peptide.comacs.org Recent developments have introduced new reagents like COMU, which is based on an Oxyma leaving group and offers high efficiency and solubility. luxembourg-bio.comsigmaaldrich.com

Challenges and Optimization in SPPS with Modified Tyrosine Derivatives

While SPPS is a powerful technique, the inclusion of modified amino acids like this compound can present specific challenges. The bulky and chemically reactive nature of the bromopentyl side chain may require optimization of the synthesis protocol.

One major challenge in SPPS is the aggregation of the growing peptide chain on the resin, which can hinder subsequent coupling reactions. nih.gov This is particularly problematic for hydrophobic peptides, a category that peptides containing the relatively nonpolar bromopentyl group might fall into. nih.gov Strategies to overcome this include using specialized resins, modifying the synthesis temperature, or employing chaotropic agents. nih.gov

The reactivity of the bromoalkyl group itself must also be considered. It could potentially react with nucleophilic side chains of other amino acids or with the reagents used during synthesis. Careful selection of orthogonal protecting groups for other reactive amino acids in the sequence is therefore essential. rsc.org

Furthermore, the final cleavage of the peptide from the resin and the removal of all protecting groups is a critical step. lsu.edu The cleavage cocktail, typically a strong acid like trifluoroacetic acid (TFA) mixed with scavengers, must be chosen carefully to avoid modification of the desired peptide. rsc.orglsu.edu The bromopentyl group might be susceptible to certain cleavage conditions, necessitating optimization of the cleavage protocol to ensure the integrity of the final product. For example, the synthesis of peptides containing sulfated tyrosine, another modified tyrosine, requires a specific post-cleavage step to generate the final sulfated form from a more stable precursor incorporated during SPPS. nih.gov Similar considerations for the stability and potential side reactions of the bromopentyl group are necessary for successful synthesis.

Impact on Protein Structure and Function for Mechanistic Investigations

Understanding how proteins change shape is key to understanding their function. The bromopentyl group on O-(5-Bromopentyl)-L-tyrosine serves as a convenient attachment point for spectroscopic probes, such as fluorophores. When this amino acid is incorporated into a protein, a fluorescent dye can be specifically attached at that location. This allows researchers to monitor changes in the protein's local environment, which can signal larger conformational shifts, such as those that occur during allosteric regulation. nih.gov

Allosteric regulation, where binding at one site affects a protein's activity at a different, distant site, is a fundamental control mechanism in biology. nih.gov By engineering novel allosteric sites, the activity of enzymes like protein tyrosine phosphatases (PTPs) can be controlled by small molecules that bind to these engineered locations. nih.govnih.gov For example, research on T-cell PTP (TCPTP) involved inserting a ligand-binding peptide at various locations. nih.gov When the corresponding ligand was added, it bound to the inserted peptide and allosterically inhibited the enzyme's activity. nih.govnih.gov This approach, which relies on creating a specific site for a probe or effector molecule to bind, demonstrates how derivatives of amino acids can be used to study and control the conformational changes that govern protein function. nih.govnih.gov These dynamic motions are often conserved across enzyme families and are crucial for catalytic activity. nih.gov

The stability of a protein is determined by a delicate balance of interactions within its three-dimensional structure. Substituting a natural amino acid with a synthetic one like O-(5-Bromopentyl)-L-tyrosine can provide insights into these forces. The introduction of the bromopentyl chain can alter local interactions, and the resulting change in the protein's stability can be measured.

Table 1: Examples of Techniques Used to Study Protein Stability

Experimental TechniqueMeasured ParameterInformation Gained
Differential Scanning Calorimetry (DSC) Melting Temperature (Tm)Overall thermal stability of the protein.
Circular Dichroism (CD) Spectroscopy Changes in secondary structure with temperatureInformation on the unfolding process.
Guanidinium Chloride or Urea Denaturation Cm (midpoint of denaturation)Thermodynamic stability (ΔGunfolding).
Expressed Protein Ligation (EPL) N/AA method to create semi-synthetic proteins with site-specific modifications for stability studies. proquest.com

Identifying the exact locations where proteins bind to ligands or other proteins is crucial for understanding biological pathways and for drug development. researchgate.net O-(5-Bromopentyl)-L-tyrosine is particularly useful for this purpose through cross-linking experiments. nih.gov When incorporated near a suspected interaction site, the reactive bromopentyl group can be induced to form a covalent bond with a nearby binding partner. nih.gov

After the cross-linking reaction, the protein complex can be analyzed, typically using mass spectrometry, to identify the exact amino acids that have been linked. researchgate.netnih.gov This provides direct, high-resolution evidence of the binding interface. This method is a powerful alternative to other techniques like yeast two-hybrid (Y2H) systems for creating protein interaction maps. nih.gov Cross-linking strategies have been successfully used to map the binding sites of G protein-coupled receptors and to identify residues involved in protein-protein interactions. researchgate.netnih.govnih.gov The formation of specific cross-links, such as di-tyrosine bonds, can also occur naturally as a result of oxidative environments and plays a role in the structure of certain proteins. nih.gov

Table 2: Common Cross-linking Approaches in Protein Research

Cross-linking MethodActivating AgentKey Features
Chemical Cross-linking Chemical reagents (e.g., periodate)Utilizes reactive groups on amino acid side chains. nih.gov
Photochemical Cross-linking UV lightOften employs unnatural amino acids like p-benzoyl-L-phenylalanine (Bpa) that become reactive upon irradiation. nih.gov
Enzyme-Mediated Cross-linking Enzymes (e.g., tyrosinase, peroxidase)Can form specific bonds, such as tyrosine-cysteine or di-tyrosine linkages. nih.govscispace.com

Synthesis of O 5 Bromopentyl L Tyrosine Hcl

The synthesis of O-(5-Bromopentyl)-L-tyrosine HCl typically involves a multi-step process starting from a protected form of L-tyrosine.

A common synthetic route begins with the protection of the amino group of L-tyrosine, often with a tert-Butoxycarbonyl (Boc) group, to form N-Boc-L-tyrosine. bldpharm.com This prevents unwanted side reactions during the subsequent alkylation step. The protected tyrosine is then reacted with 1,5-dibromopentane (B145557) in the presence of a base. This Williamson ether synthesis results in the formation of N-Boc-O-(5-bromopentyl)-L-tyrosine. bldpharm.com The final step involves the deprotection of the amino group, typically using a strong acid such as hydrochloric acid, which also forms the hydrochloride salt of the final product, this compound.

Chemical Bioconjugation and Probe Development with O 5 Bromopentyl L Tyrosine Hcl Derivatives

Utilization of the Bromopentyl Moiety as a Chemoselective Handle

The 5-bromopentyl group of O-(5-Bromopentyl)-L-tyrosine serves as an electrophilic center, making it susceptible to attack by nucleophiles. This reactivity is the cornerstone of its utility as a chemoselective handle, allowing for targeted modifications under conditions that are compatible with biological molecules. The key advantage lies in the ability to direct chemical reactions to a specific site on a protein, which has been engineered to contain this unnatural amino acid.

The primary mode of reaction involving the bromopentyl moiety is nucleophilic substitution. In this process, a nucleophile displaces the bromide ion, forming a stable covalent bond. This straightforward reaction is the basis for attaching a wide array of linker molecules, which can in turn carry other functional groups.

Nucleophilic Substitution Reactions for Linker Attachment

Reaction with Thiols (e.g., Cysteine Residues, Thiol-Modified Linkers)

Thiol groups, present in cysteine residues of proteins or on specifically designed linker molecules, are excellent nucleophiles for reacting with the bromopentyl group. nih.govnih.gov This reaction proceeds via an SN2 mechanism to form a thioether linkage. The inherent nucleophilicity of the thiol group allows this reaction to occur with high efficiency and selectivity, often under mild pH and temperature conditions, which are crucial for maintaining the integrity of protein structures. nih.gov This strategy has been successfully employed to introduce free thiol handles into proteins, which can then be used for subsequent modifications. nih.gov

For instance, the reaction of O-(5-Bromopentyl)-L-tyrosine incorporated into a peptide with a thiol-containing molecule results in the formation of a stable thioether bond, effectively tethering the molecule to the peptide. This approach is particularly valuable for attaching probes or crosslinkers to proteins at specific locations.

Reactant 1Reactant 2Linkage FormedKey Feature
O-(5-Bromopentyl)-L-tyrosineCysteine residueThioetherSite-specific protein modification
O-(5-Bromopentyl)-L-tyrosineThiol-modified linkerThioetherIntroduction of functional handles
Reaction with Amines for Amide or Alkylamine Linkages

Primary and secondary amines can also act as nucleophiles, attacking the carbon atom bearing the bromine atom. This reaction leads to the formation of a secondary or tertiary amine linkage, respectively. While amines are generally less nucleophilic than thiols, this reaction can be driven to completion under appropriate conditions. This method provides an alternative route for conjugating molecules that are more readily functionalized with amines. The resulting amine linkage is stable and provides a flexible connection between the tyrosine residue and the attached moiety.

The bromopentyl group is an excellent precursor for introducing functionalities required for "click" chemistry, a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. rsc.orgnih.gov By reacting O-(5-Bromopentyl)-L-tyrosine with sodium azide (B81097), the bromine atom can be readily displaced to yield O-(5-azidopentyl)-L-tyrosine. This introduces an azide group, one of the key partners in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. nih.govthermofisher.com

Alternatively, the bromopentyl moiety can be converted to an alkyne-containing group through reaction with a small molecule containing both a nucleophile (like a thiol or amine) and an alkyne. This two-step process first attaches a linker via nucleophilic substitution, which then presents the alkyne for subsequent click reactions. These click chemistry handles, once installed, allow for the highly efficient and specific attachment of a wide variety of probes, including fluorophores, biotin (B1667282) tags, or drug molecules that have been functionalized with the complementary alkyne or azide partner. nih.govthermofisher.com

PrecursorReagentFunctional Group IntroducedSubsequent Reaction
O-(5-Bromopentyl)-L-tyrosineSodium AzideAzideCopper(I)-catalyzed azide-alkyne cycloaddition (CuAAC)
O-(5-Bromopentyl)-L-tyrosineAlkyne-containing nucleophileAlkyneCopper(I)-catalyzed azide-alkyne cycloaddition (CuAAC)

Design and Synthesis of Functional Chemical Probes

The ability to chemoselectively modify O-(5-Bromopentyl)-L-tyrosine derivatives opens the door to the rational design and synthesis of a vast array of functional chemical probes. nih.gov These probes are invaluable tools for studying biological processes within the complex environment of living cells. semanticscholar.org

A prominent application of this technology is the creation of fluorescent probes for protein tracking and imaging. semanticscholar.orgnih.gov By attaching a fluorescent molecule (a fluorophore) to O-(5-Bromopentyl)-L-tyrosine, either directly through nucleophilic substitution or via a click chemistry linker, a fluorescently labeled version of a protein can be generated.

The synthesis of such a probe typically involves a multi-step process. First, O-(5-Bromopentyl)-L-tyrosine is incorporated into a peptide or protein of interest using solid-phase peptide synthesis or recombinant protein expression. Subsequently, a fluorophore bearing a suitable nucleophile (e.g., a thiol) or a click chemistry handle (e.g., an alkyne) is reacted with the modified protein. The result is a protein specifically labeled with a fluorescent tag at the position of the engineered tyrosine residue.

These fluorescently labeled proteins can then be introduced into living cells, where their localization, movement, and interactions can be monitored in real-time using fluorescence microscopy. nih.gov This provides invaluable insights into the dynamic nature of cellular processes. For example, a fluorescently labeled signaling protein could be tracked as it moves from the cytoplasm to the nucleus upon cellular stimulation, providing a visual readout of signal transduction pathways.

Probe TypeSynthesis StrategyApplication
Fluorescent ProbeNucleophilic substitution with a thiol-modified fluorophoreProtein tracking, localization studies
Fluorescent ProbeConversion to azide/alkyne followed by click chemistry with a fluorophoreLive-cell imaging, interaction studies

Affinity Tags for Protein Purification and Interaction Studies

The functionalization of proteins with affinity tags is a cornerstone of molecular biology, enabling the purification of specific proteins from complex mixtures. O-(5-Bromopentyl)-L-tyrosine, when incorporated into a peptide or protein, offers a unique chemical handle for the attachment of such tags. The terminal bromine on the pentyl chain is an electrophilic site that can readily react with nucleophiles to form stable covalent bonds.

This reactivity allows for a two-step affinity tagging strategy. First, the tyrosine derivative is integrated into a protein of interest, often through solid-phase peptide synthesis or by engineering cells to incorporate non-canonical amino acids. Subsequently, the bromopentyl group can be targeted for conjugation. For instance, a molecule like biotin, which has an exceptionally high affinity for streptavidin, can be modified with a nucleophilic group (e.g., a thiol) to facilitate its attachment to the bromopentyl linker. The resulting biotinylated protein can then be efficiently captured and purified using streptavidin-coated beads or surfaces.

Similarly, this strategy can be used to immobilize proteins onto a solid support for studying protein-protein interactions. By reacting the bromopentyl group with a nucleophile-functionalized surface, such as agarose (B213101) beads, the protein becomes covalently anchored. This immobilized protein can then be used as "bait" to capture interacting partner proteins from a cell lysate.

Component Function Chemical Principle
O-(5-Bromopentyl)-L-tyrosineProvides a reactive site on the target protein.The tyrosine scaffold is biocompatible; the bromopentyl group is an alkylating agent.
Affinity Moiety (e.g., Biotin)Enables high-affinity capture and purification.High-affinity non-covalent interaction (e.g., Biotin-Streptavidin).
Solid Support (e.g., Agarose)Facilitates the separation of the tagged protein.Inert matrix for immobilization.
Nucleophilic LinkerConnects the affinity moiety to the tyrosine derivative.Covalent bond formation via nucleophilic substitution of the bromide.

This method provides a high degree of specificity, as the chemical reaction is directed to the engineered tyrosine derivative, offering an advantage over less specific methods that target naturally abundant amino acids like lysine (B10760008) or cysteine.

Photoaffinity Labels for Covalent Target Identification

Identifying the specific cellular targets of a drug or bioactive molecule is a critical and often challenging step in drug discovery. Photoaffinity labeling is a powerful technique used for this purpose. A photoaffinity probe typically consists of three parts: a recognition element (the drug itself), a photoreactive group that forms a covalent bond upon light activation, and a reporter tag (like biotin or a fluorescent dye) for detection and enrichment.

O-(5-Bromopentyl)-L-tyrosine serves as an excellent linker to connect these components. While not photoreactive itself, its terminal bromine can be used to covalently attach a photoreactive group. Common photoreactive moieties include diazirines, benzophenones, and aryl azides. These groups are relatively stable in the dark but, upon UV irradiation, generate highly reactive species (carbenes or nitrenes) that can insert into nearby C-H or N-H bonds, thus covalently cross-linking the probe to its binding partner. nih.govresearchgate.net

The synthesis of such a probe would involve incorporating O-(5-Bromopentyl)-L-tyrosine into a peptide or small molecule designed to bind a specific target. Then, a molecule containing both a photoreactive group and a nucleophile (e.g., an azido-thiol) would be reacted with the bromopentyl chain. This modular approach allows for the flexible design of photoaffinity probes for a wide range of biological targets. nih.govnih.gov

Applications in Macromolecular Assembly and Biomaterials Research

The unique properties of O-(5-Bromopentyl)-L-tyrosine HCl also lend themselves to the field of materials science, particularly in the creation of functional polymers and self-assembling systems.

Synthesis of Modified Polymers or Scaffolds

Tyrosine-derived polymers are of great interest for biomedical applications due to their biocompatibility and biodegradability. nih.govacs.orgsigmaaldrich.com The incorporation of O-(5-Bromopentyl)-L-tyrosine as a monomer into a polymer chain introduces pendant reactive groups along the polymer backbone. These bromo-functionalized polymers can be used as scaffolds for further modification.

For example, bioactive molecules, such as growth factors, peptides, or drugs containing nucleophilic groups, can be grafted onto the polymer. This allows for the creation of "smart" biomaterials that can present specific biological signals to cells or release therapeutic agents in a controlled manner. Various polymerization techniques can be used to synthesize these functional polymers, including condensation polymerization and ring-opening polymerization of tyrosine-derived monomers. acs.org The resulting materials could be used to create scaffolds for tissue engineering that actively promote cell adhesion, proliferation, and differentiation.

Integration into Self-Assembling Systems

Self-assembly is a process where molecules spontaneously organize into ordered structures. Peptides, in particular, are excellent building blocks for creating a variety of nanostructures like nanofibers, nanotubes, and hydrogels. chemrxiv.orgacs.orgnih.gov By incorporating O-(5-Bromopentyl)-L-tyrosine into the sequence of a self-assembling peptide, researchers can create nanomaterials with latent chemical reactivity.

Once the peptides have self-assembled into a desired nanostructure, the pendant bromopentyl groups can be used for post-assembly modification. This could involve cross-linking the structure to enhance its mechanical stability. For instance, a bifunctional nucleophile could be added to react with bromine atoms on adjacent peptide chains, effectively locking the assembled structure in place. Alternatively, the reactive sites can be used to decorate the surface of the nanostructure with other functional molecules, such as targeting ligands or enzymes, creating highly sophisticated and functional biomaterials. researchgate.netresearchgate.net

Application Area Role of O-(5-Bromopentyl)-L-tyrosine Resulting Product/System
Modified Polymers Functional monomer with a reactive side chain.Polymer scaffolds with pendant alkyl bromide groups for grafting bioactive molecules.
Self-Assembling Systems Component of a self-assembling peptide.Nanostructures (e.g., nanofibers, hydrogels) with reactive sites for cross-linking or surface functionalization.

The ability to combine the self-organizing properties of peptides with the chemical versatility of the bromopentyl group opens up new avenues for designing advanced biomaterials for drug delivery, regenerative medicine, and diagnostics.

Future Directions and Emerging Research Avenues

Exploration of Novel Bioconjugation Chemistries Utilizing the Bromopentyl Moiety

The 5-bromopentyl group is an alkyl halide, a class of functional groups well-known for its reactivity with a variety of nucleophiles. This inherent reactivity is the foundation for its utility in bioconjugation. Future research will focus on harnessing and expanding the repertoire of chemical reactions that can be performed with this moiety in a biological context.

Current strategies primarily rely on nucleophilic substitution reactions. However, there is considerable room for innovation. Research is moving towards developing more specific, efficient, and bioorthogonal reactions. This includes exploring transition metal-catalyzed cross-coupling reactions that can be adapted for biological conditions. The development of novel ligands and catalytic systems that are water-soluble and biocompatible is a critical area of investigation. Such advancements would allow for the formation of carbon-carbon or carbon-heteroatom bonds that are not typically accessible through standard bioconjugation methods, enabling the attachment of a more diverse range of probes and functional molecules.

Another promising avenue is the development of "pro-reactive" handles, where the bromopentyl group is modified to be conditionally reactive. For instance, it could be caged with a photolabile group, allowing researchers to initiate the bioconjugation reaction at a specific time and location within a cell or organism by applying light. This would provide unprecedented spatiotemporal control over protein modification.

Table 1: Potential Bioconjugation Reactions for the Bromopentyl Moiety

Reaction TypeNucleophile/ReagentResulting LinkagePotential Applications
Nucleophilic Substitution Thiol (e.g., Cysteine side chain, glutathione)ThioetherStable protein labeling, crosslinking, surface immobilization
Amine (e.g., Lysine (B10760008) side chain, amino-modified probes)Secondary/Tertiary AmineAttachment of fluorescent dyes, biotin (B1667282), or drug molecules
Carboxylate (e.g., Asp/Glu side chains, carboxylate probes)EsterReversible conjugation (hydrolysis-sensitive), prodrug strategies
Azide (B81097) (e.g., Sodium azide)Alkyl AzideSubsequent "click chemistry" (e.g., CuAAC, SPAAC) for bioorthogonal ligation
Transition Metal-Catalyzed Cross-Coupling Boronic acids/esters (Suzuki Coupling)Carbon-CarbonInstallation of complex carbon scaffolds, phenyl groups, etc.
Alkynes (Sonogashira Coupling)Carbon-Carbon (Alkynyl)Attachment of probes with rigid linkers, spectroscopic tags

Expanding the Repertoire of Biological Systems for Application of O-(5-Bromopentyl)-L-tyrosine HCl Derivatives

To date, the successful incorporation of UAAs has been demonstrated primarily in model organisms like the bacterium Escherichia coli and in cultured mammalian cells. nih.govnih.gov While this has enabled a wide range of powerful experiments, a major future direction is to expand this technology to a more diverse array of biological systems. This will allow researchers to study protein function in the native context of different organisms and to engineer novel biological functions in non-model systems.

The primary challenge in porting genetic code expansion technology to a new organism is ensuring the orthogonality of the aaRS/tRNA pair. The engineered system must function efficiently with the host's translational machinery (ribosomes, elongation factors) without cross-reacting with the host's own amino acids and tRNAs. nih.gov This often requires re-engineering or re-evolving the orthogonal pair for each new target organism.

Table 2: Status and Future Directions for UAA Incorporation in Diverse Systems

Biological SystemCurrent StatusFuture Research FocusPotential Applications
E. coli Well-established; many tools available. nih.govGenome recoding for dedicated codons; improving protein yields. nih.govHigh-yield production of modified proteins for structural biology and biochemical studies.
Yeast (S. cerevisiae) Established; used for studying eukaryotic processes. scripps.eduOptimizing expression levels; expanding to other yeast species.Studying protein trafficking, post-translational modifications, and metabolic pathways in a eukaryotic context.
Mammalian Cells Widely used for cell biology studies. nih.govImproving efficiency for therapeutic protein production; developing stable cell lines.Probing receptor signaling, protein-protein interactions in disease models, cell-based therapies. nih.gov
Plants Early stages; proof-of-concept demonstrated.Developing plant-compatible orthogonal systems; ensuring heritability.Engineering crop resilience, creating novel biomaterials, studying plant signaling pathways.
Insects Limited; some success in insect cell lines.Developing robust orthogonal pairs for whole organisms (e.g., Drosophila).In vivo studies of development, neurobiology, and insect-pathogen interactions.
Cell-Free Systems Established; allows for high-throughput screening. researchgate.netIncreasing reaction scale and duration; incorporating non-L-α-amino acids.Rapid prototyping of engineered proteins, production of toxic proteins, synthesis of novel polymers. nih.govresearchgate.net

The application in higher eukaryotes, such as plants and insects, is particularly exciting. In plants, it could lead to the development of crops with enhanced nutritional value or resistance to environmental stressors. In insects, it would provide powerful tools for studying neurobiology and development in vivo.

Integration with Advanced Omics Technologies for Systems-Level Understanding

The ability to place a unique chemical handle like the bromopentyl group into a specific protein provides a powerful tool for systems biology. By combining the site-specific incorporation of O-(5-Bromopentyl)-L-tyrosine with high-throughput "omics" technologies, researchers can move beyond studying a single protein in isolation and begin to understand its function within the complex network of the entire cell.

The core strategy involves using the incorporated UAA as a "hook" for affinity purification. After incorporating O-(5-Bromopentyl)-L-tyrosine into a protein of interest, the cell lysate can be treated with a resin or probe that specifically reacts with the bromopentyl group. This allows for the selective capture of the target protein along with its entire network of interacting partners.

Proteomics: The captured protein complex can be analyzed by mass spectrometry (LC-MS/MS). This will identify not only the target protein but also all of its direct and indirect binding partners (the "interactome"). This is a powerful, unbiased method for mapping protein-protein interaction networks in their native cellular environment, a technique alluded to in studies aiming to elucidate protein interactions. pnas.org

Genomics/Transcriptomics: The function of a protein can be investigated by observing how its modification or crosslinking to a specific cellular location affects global gene expression. After modifying a protein with O-(5-Bromopentyl)-L-tyrosine, researchers can perform RNA-Seq to see which genes are up- or down-regulated, providing insight into the downstream pathways affected by the target protein.

Metabolomics: By modifying a key enzyme in a metabolic pathway with this UAA, one could potentially trap its substrates or modulate its activity. Subsequent analysis of the cellular metabolome using techniques like GC-MS or LC-MS would reveal changes in metabolic fluxes and identify novel roles for the enzyme in cellular metabolism.

Table 3: Synergy of O-(5-Bromopentyl)-L-tyrosine and Omics Technologies

Omics TechnologyMethodologyBiological Question Answered
Proteomics Incorporate UAA, crosslink or affinity purify interacting molecules, analyze by mass spectrometry.Who are the binding partners of my protein of interest in the cell? pnas.org
Transcriptomics Incorporate UAA to alter protein function/localization, perform RNA-sequencing.Which gene expression pathways are regulated by my protein of interest?
Metabolomics Incorporate UAA into an enzyme to trap substrates or modulate activity, analyze cellular metabolites.How does my protein of interest influence the metabolic state of the cell?

This integration represents a paradigm shift, moving from targeted hypothesis testing on single proteins to a more global, discovery-based approach to understanding complex biological systems. The future development of chemical tools like this compound will be intrinsically linked to their utility in these powerful, systems-level analyses.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.